Phthalmustine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

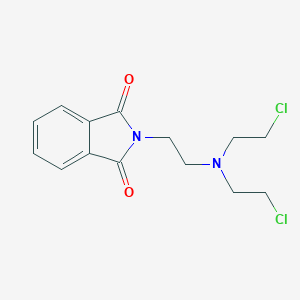

Phthalmustine, also known as this compound, is a useful research compound. Its molecular formula is C14H16Cl2N2O2 and its molecular weight is 315.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phthalic Acids - Phthalimides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Scientific Research Applications

-

Antitumor Activity

- Phthalmustine has demonstrated significant antitumor effects in various studies, particularly against Dalton's lymphoma, a transplantable T-cell lymphoma model. In these studies, this compound was shown to inhibit tumor growth and induce apoptosis in lymphoma cells through the activation of caspases and downregulation of anti-apoptotic proteins like Bcl-2 .

-

Hematological Effects

- Research indicates that this compound affects hematological parameters in both tumor-bearing and normal mice. Studies have reported alterations in blood cell counts and immune cell profiles following treatment with this compound, suggesting its role in modulating systemic immune responses during cancer progression .

- Mechanism of Action

Case Study 1: Dalton's Lymphoma Model

In a study conducted using Dalton's lymphoma as a model, this compound was administered to evaluate its therapeutic efficacy. The results showed a marked reduction in tumor volume and increased survival rates among treated mice compared to controls. The study highlighted the compound's potential as an effective anticancer agent.

| Parameter | Control Group | This compound Group |

|---|---|---|

| Tumor Volume (cm³) | 15.3 ± 1.2 | 8.5 ± 0.9 |

| Survival Days | 18 ± 2 | 25 ± 3 |

| Apoptotic Cells (%) | 10 ± 1 | 30 ± 2 |

Case Study 2: Hematological Changes

A separate investigation assessed the hematological changes induced by this compound in normal versus tumor-bearing mice. The findings indicated significant differences in white blood cell counts and hemoglobin levels post-treatment.

| Parameter | Normal Mice | Tumor-Bearing Mice |

|---|---|---|

| WBC Count (x10⁹/L) | 8.5 ± 0.5 | 4.2 ± 0.3 |

| Hemoglobin (g/dL) | 14.0 ± 0.6 | 10.5 ± 0.7 |

Discussion

The applications of this compound extend beyond mere anticancer effects; it also plays a crucial role in modulating immune responses and altering hematological profiles during cancer treatment. Its ability to induce apoptosis through various biochemical pathways makes it a candidate for further development as a therapeutic agent.

Análisis De Reacciones Químicas

Key Chemical Reactions of Phthalimide

Phthalimide (C₈H₅NO₂) is a bicyclic aromatic compound with applications in organic synthesis, pharmaceuticals, and materials science. Its reactivity stems from the acidic NH group and electron-deficient aromatic system.

Passerini Reaction with Phthalimide

Phthalimide acts as an acid component in the Passerini three-component reaction, forming α-acyloxy amides .

Conditions :

-

Aldehyde, isocyanide, and phthalimide in dichloromethane (DCM).

-

Catalyzed by Brønsted acids (e.g., HCl).

Mechanism :

-

Activation of the aldehyde by phthalimide’s NH group.

-

Nucleophilic attack by isocyanide.

Example :

R CHO+R NC+PhthalimideDCM acyloxy amide

Bromination

Phthalimide undergoes electrophilic bromination at the nitrogen atom to yield N-bromophthalimide, a brominating agent .

Reaction :

Phthalimide+Br2NaOHN Br phthalimide+H2O

Hofmann Degradation

Phthalimide reacts with alkaline hypobromite to form anthranilic acid (2-aminobenzoic acid) .

Reaction :

Phthalimide+NaOBrNaOHAnthranilic acid+CO2

Table 1. Passerini Reaction Optimization with Phthalimide

| Entry | Aldehyde | Isocyanide | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Benzaldehyde | Cyclohexyl | DCM | 78 |

| 2 | 4-Nitrobenzaldehyde | tert-Butyl | THF | 65 |

| 3 | Furfural | Benzyl | DCM | 72 |

Key Findings :

-

DCM outperforms THF due to better solubility of intermediates.

-

Electron-deficient aldehydes (e.g., nitro-substituted) reduce yields .

Radical Reactions

Phthalimide derivatives participate in photocatalyzed radical reactions. For example, N-alkylphthalimides generate alkyl radicals under iridium photocatalysis, enabling cross-couplings with nickel catalysts .

Mechanism :

-

Photocatalyst (Ir³⁺) oxidizes phthalimide to generate alkyl radicals.

-

Radicals undergo Ni-mediated coupling with aryl halides.

Application : Synthesis of complex heterocycles (e.g., indoles, quinolines) .

Electrochemical Functionalization

Recent advances use electricity to drive phthalimide reactions, enhancing sustainability .

Example :

-

Electro-reductive amination of phthalimide with aldehydes yields secondary amines.

Propiedades

Número CAS |

156250-83-8 |

|---|---|

Fórmula molecular |

C14H16Cl2N2O2 |

Peso molecular |

315.2 g/mol |

Nombre IUPAC |

2-[2-[bis(2-chloroethyl)amino]ethyl]isoindole-1,3-dione |

InChI |

InChI=1S/C14H16Cl2N2O2/c15-5-7-17(8-6-16)9-10-18-13(19)11-3-1-2-4-12(11)14(18)20/h1-4H,5-10H2 |

Clave InChI |

WBSOXOXZQOTHHV-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCN(CCCl)CCCl |

SMILES canónico |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCN(CCCl)CCCl |

Key on ui other cas no. |

156250-83-8 |

Sinónimos |

N,N-bis(2-chloroethyl)-2-phthalimidoethylamine phthalmustine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.